molecular formula C9H12N4O2 B1423602 tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate CAS No. 1232792-00-5

tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Cat. No. B1423602
M. Wt: 208.22 g/mol
InChI Key: BAULGKJYCUDWDR-UHFFFAOYSA-N
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Description

“tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate” is a compound that belongs to the class of 5-amino-pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Synthesis Analysis

The synthesis of 5-amino-pyrazoles involves the use of versatile synthetic building blocks to construct diverse heterocyclic or fused heterocyclic scaffolds . A simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been devised . The preparation of pyrazole bromide from potassium tricyanomethanide can be accomplished in only two steps in good yield .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

5-Amino-pyrazoles have been used in a wide variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile was the determining factor of the regiochemistry of the reaction .

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis Techniques

    A novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, highlighting the versatility of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate in creating diverse compounds (Bobko et al., 2012).

  • Intermediary Role in Chemical Reactions

    This compound serves as an important intermediate in various synthesis processes, such as the creation of mTOR targeted PROTAC molecule PRO1 (Qi Zhang et al., 2022).

Structural and Chemical Properties

  • Hydrogen-bonded Structures

    Research shows the formation of hydrogen-bonded chains and aggregates in certain derivatives, demonstrating the compound's potential in forming complex molecular structures (Abonía et al., 2007).

  • Reactivity Analysis

    Studies on the reactivity of similar pyrazole compounds provide insights into their chemical behavior and potential applications in organic synthesis (Mironovich & Shcherbinin, 2014).

Applications in Organic Chemistry

  • Use in Cycloaddition Reactions

    The compound's derivatives are utilized in 1,3-dipolar cycloaddition reactions, demonstrating its utility in synthesizing regioselective pyrazole compounds (González et al., 2013).

  • Role in Multigram Scale Synthesis

    It's also used in the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale, indicating its scalability in chemical production (Iminov et al., 2015).

properties

IUPAC Name

tert-butyl 5-amino-4-cyanopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)13-7(11)6(4-10)5-12-13/h5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAULGKJYCUDWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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